molecular formula C16H17ClN2O3 B2717345 2-Chloro-N-[2-(2-methoxyphenoxy)propyl]pyridine-4-carboxamide CAS No. 1436249-90-9

2-Chloro-N-[2-(2-methoxyphenoxy)propyl]pyridine-4-carboxamide

Cat. No.: B2717345
CAS No.: 1436249-90-9
M. Wt: 320.77
InChI Key: GFVVGOIFGLUFGD-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2-methoxyphenoxy)propyl]pyridine-4-carboxamide is a chemical compound with a complex structure that includes a pyridine ring, a carboxamide group, and a methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(2-methoxyphenoxy)propyl]pyridine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloropyridine-4-carboxylic acid with 2-(2-methoxyphenoxy)propylamine under specific conditions to form the desired carboxamide. The reaction conditions often require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(2-methoxyphenoxy)propyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Chloro-N-[2-(2-methoxyphenoxy)propyl]pyridine-4-carboxamide has various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(2-methoxyphenoxy)propyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[2-(2-hydroxyphenoxy)propyl]pyridine-4-carboxamide
  • 2-Chloro-N-[2-(2-ethoxyphenoxy)propyl]pyridine-4-carboxamide
  • 2-Chloro-N-[2-(2-methylphenoxy)propyl]pyridine-4-carboxamide

Uniqueness

2-Chloro-N-[2-(2-methoxyphenoxy)propyl]pyridine-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-[2-(2-methoxyphenoxy)propyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-11(22-14-6-4-3-5-13(14)21-2)10-19-16(20)12-7-8-18-15(17)9-12/h3-9,11H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVVGOIFGLUFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=NC=C1)Cl)OC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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